1-Amino-2-(dimethylethoxysilyl)propane
Overview
Description
1-Amino-2-(dimethylethoxysilyl)propane is a useful research compound. Its molecular formula is C7H19NOSi and its molecular weight is 161.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis in Chemical Reactions : The use of chiral amino alcohol-based ligands, closely related to 1-Amino-2-(dimethylethoxysilyl)propane, in the asymmetric alkynylation of aliphatic and aromatic aldehydes has been studied. These ligands enable the preparation of propargylic alcohols with high yield and enantioselectivity (Jiang, Chen, & Xiong, 2002).
Pharmacological Properties : Research has been conducted on derivatives related to 1-(2,6-dimethylphenoxy)amino-propane, including studies on their effects on heart rate and potential anticonvulsant activity (Xia, Ni, & Ji, 1984).
Crystallography and Thermodynamics : The interaction of orientationally disordered crystals, which includes compounds related to this compound, has been explored using thermal analysis and X-ray powder diffraction techniques. This research aids in understanding intermolecular interactions and phase behavior in mixed crystals (Salud et al., 1997).
Surface Chemistry : Studies have been conducted on the gas-phase reaction of (3-aminopropyl)dimethylethoxysilane (APDMES) with silica, which is structurally similar to this compound. This research provides insights into the adsorption behavior and catalytic processes on silica surfaces (White & Tripp, 2000).
Solid-phase Combinatorial Chemistry : Research in this area includes the synthesis of pentaerythrityltetramine precursors, which are structurally related to this compound. These precursors have applications in the construction of branched structures containing different amino acids or peptides (Virta, Leppänen, & Lönnberg, 2004).
Properties
IUPAC Name |
2-[ethoxy(dimethyl)silyl]propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19NOSi/c1-5-9-10(3,4)7(2)6-8/h7H,5-6,8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAWNNBNKSBJCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)C(C)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19NOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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